Pleuromutilin
描述
Pleuromutilin is a naturally occurring tricyclic diterpene antibiotic first isolated in 1951 from the basidiomycete fungi Pleurotus mutilus (syn. Clitopilus scyphoides) and Pleurotus passeckerianus . Its unique 5-6-8 fused tricyclic carbon skeleton (Figure 1) enables selective binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis by blocking the peptidyl transferase center . Unlike mammalian ribosomes, bacterial ribosomes are highly sensitive to this mechanism, making this compound derivatives effective against Gram-positive bacteria, mycoplasmas, and drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Introducing thioether groups, basic amines, or heterocyclic moieties at this position improves antibacterial potency and pharmacokinetic properties. Semisynthetic derivatives include:
属性
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3/t13-,14+,16-,18+,19+,20-,21+,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZNJUXESFHSIO-BKUNHTPHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048720 | |
| Record name | Pleuromutilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-65-5 | |
| Record name | Pleuromutilin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pleuromulin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pleuromutilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pleuromulin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PLEUROMULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DE4A80MZ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Traditional Fermentation Using Pleurotus Species
Pleuromutilin is natively produced by basidiomycetes such as Pleurotus mutilus and Clitopilus passeckerianus. Early fermentation processes achieved yields of ~3 g/L under constant dissolved oxygen (DO) conditions. The fermentation broth exhibited Newtonian flow behavior with an apparent viscosity (μₐₚ) of 3.9×10⁻³ Pa·s, necessitating optimized agitation to maintain oxygen transfer.
Three-Stage DO Control Strategy
A breakthrough in fermentation optimization involved a three-stage DO control protocol:
-
Stage 1 (Days 1–3): 60% DO to promote biomass growth.
-
Stage 2 (Days 4–6): 45% DO to transition to secondary metabolism.
-
Stage 3 (Days 7–9): 30% DO to maximize this compound accumulation.
This approach increased titers to 12 g/L , a fourfold improvement over constant DO strategies, while reducing fermentation time to 9 days.
Heterologous Biosynthesis in Aspergillus oryzae
To bypass the slow growth of native producers, the this compound gene cluster (Pl-ggs, Pl-cyc, Pl-p450-1/2/3, Pl-atf) was heterologously expressed in Aspergillus oryzae. Key steps included:
-
Cyclization: Pl-ggs and Pl-cyc generated the tricyclic mutilin core.
-
Oxidation: Pl-p450-2 catalyzed C-3 hydroxylation, while Pl-p450-3 modified C-22.
-
Acetylation: Pl-atf introduced the C-14 glycolic ester critical for bioactivity.
This platform produced 3.8 mg/L of this compound and identified novel congeners like 11-dehydroxy mutilin.
Medium Optimization for Scalable Production
A patent (CN102660596B) detailed a soybean-based medium for Pleurotus sp., achieving high titers through:
-
Carbon/Nitrogen Sources: Glucose (12–180 g/L) and cold-pressed soybean cake powder (20–100 g/L).
-
Inorganic Salts: Dipotassium hydrogen phosphate (1–10 g/L), magnesium sulfate (0.1–2 g/L).
-
Sterilization: 121°C for 15–30 minutes under 0.10–0.14 MPa pressure.
Chemical Synthesis Approaches
Total Synthesis via Oxidative Ring-Expansion
A 16-step synthesis from commercially available materials was achieved through:
-
Cycloaddition-Radical Cyclization: Established the perhydroindanone motif with complete stereochemical control.
-
Oxidative Ring-Expansion: IBX-mediated oxidation formed the cyclooctane fragment.
-
Esterification: Acylation of mutilin with acetoxyacetic acid yielded this compound.
The route provided a 49% overall yield for key intermediates and confirmed stereochemistry via X-ray crystallography.
Semi-Synthetic Modifications
A synthetic platform enabled diversification at the C12 quaternary center and hydrindanone core:
-
Directed Hydrogenation: Crabtree’s catalyst ensured stereoselective reduction.
-
Sulfonate Displacement: Introduced thioglycolate side chains for Gram-negative activity.
Comparative Analysis of Preparation Methods
化学反应分析
Click Chemistry Approach
Click chemistry has been employed to synthesize novel pleuromutilin derivatives . A standard click reaction, using Cu+ produced in situ by CuSO4·5H2O and sodium ascorbate, facilitates cycloaddition . The azide compound is reacted with terminal alkynes to yield the target compounds . These this compound derivatives are purified using silica column chromatography and confirmed by NMR and mass spectral analysis .
Key Chemical Modifications and Reactions
-
Hydroxylation : Cytochrome P450 enzymes (Pl-p450-1, Pl-p450-2, and Pl-p450-3) play a role in the this compound biosynthetic pathway . P450-1 and P450-2 are essential for hydroxylation of two ring structures, specifically at positions C-11 and C-3, respectively .
-
Oxidation : A short-chain dehydrogenase/reductase enzyme (Pl-sdr) converts the 3-hydroxy group to a ketone, forming the intermediate mutilin .
-
Acetylation : Acetyltransferase (Pl-atf) catalyzes the transfer of an acetyl group to the 14-OH of mutilin .
-
Hydroxylation of the Acetyl Side Chain : Pl-p450-3 hydroxylates the α-methyl group of the acetyl side chain, generating this compound .
-
Acylation : Acylation of mutilin with acetoxyacetic acid, followed by base addition, produces this compound .
-
Alkylation : Alkylation of 22-O-tosylthis compound can occur via nucleophilic substitution .
CYP450 Inhibition
The CYP450 inhibition of this compound derivatives can be analyzed by determining IC50 values . One study found that a specific this compound derivative showed only moderate in vitro CYP3A4 inhibition (IC50 = 2.92 μg/mL) .
Antibacterial Activity
Modifications at the C14 position of this compound have yielded derivatives with potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . this compound derivatives containing fluoro-benzene rings exhibit good antibacterial activity against MRSA . The different electron-attracting effect of halogen atoms may influence the antibacterial activities of these compounds, and the small radius of the fluorine atom facilitates hydrogen bond formation with the target . One compound was found to have stronger affinity to the 50S ribosome than tiamulin .
科学研究应用
Clinical Applications
- Lefamulin : A semi-synthetic derivative of pleuromutilin, lefamulin is currently undergoing phase III clinical trials for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI). Lefamulin has shown potent activity against multi-drug resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae .
- BC-3781 : Another promising derivative, BC-3781, has received Qualified Infectious Disease Product (QIDP) designation for its potential use against CABP and ABSSSI. Its broad-spectrum activity extends to other resistant strains, making it a key candidate in the fight against antibiotic resistance .
In Vitro Studies
Recent studies have synthesized various this compound derivatives to enhance their antibacterial activity. For instance:
- Compound 9 : This derivative demonstrated significant antibacterial effects against MRSA with a minimum inhibitory concentration (MIC) of 0.06 μg/mL. In murine models, it exhibited a treatment effect superior to that of traditional antibiotics like tiamulin .
- Novel Derivatives : A series of new compounds have been developed that show improved efficacy against both Gram-positive and Gram-negative bacteria. These derivatives often incorporate modifications at the C-14 position, which appear to enhance their binding affinity to bacterial ribosomes .
Comparative Efficacy Table
| Compound | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Lefamulin | MRSA | 0.06 | Phase III trials for CABP |
| BC-3781 | CABP, ABSSSI | Varies | QIDP designation; broad-spectrum activity |
| Compound 9 | MRSA | 0.06 | Superior treatment effect in murine models |
| Tiamulin | MRSA | ~0.7 | Positive control in comparative studies |
作用机制
白霉素通过抑制细菌蛋白质合成发挥作用。 它与细菌核糖体 50S 亚基的肽基转移酶中心结合,阻止转运 RNA 的结合进行肽转移 . 这种独特的机制会破坏蛋白质合成,导致细菌细胞死亡 . 所涉及的分子靶标包括肽基转移酶中心内的核糖体 RNA 和相关蛋白质 .
相似化合物的比较
Table 1: Key this compound Derivatives and Their Structural Features
| Compound | Structural Modification at C-14 Side Chain | MIC Range (µg/mL) | Clinical Use |
|---|---|---|---|
| This compound | Native hydroxyl group | 0.5–4.0 | Preclinical research |
| Tiamulin | Diethylaminoethylthioacetyl group | 0.125–2.0 | Veterinary |
| Valnemulin | Sulfonyl-substituted thioether | 0.06–1.0 | Veterinary |
| Retapamulin | Thioether with morpholine ring | 0.03–0.5 | Topical (human) |
| Lefamulin | Thioether with substituted piperidine | 0.03–0.25 | Systemic (human) |
| Compound 1* | Thiol-functionalized side chain | <0.0625 | Preclinical research |
| EDT† | Pyrimidine-thioacetyl group | 0.125–0.5 | Preclinical research |
Data from .
*Compound 1 from ; EDT from .
Antibacterial Activity
- Tiamulin: Exhibits MICs of 0.125–2.0 µg/mL against S. aureus and MRSA, with improved hydrophobicity due to its diethylaminoethylthioacetyl group .
- Lefamulin : Shows superior potency (MIC: 0.03–0.25 µg/mL) against multidrug-resistant strains, attributed to its piperidine side chain enhancing ribosomal binding .
- Compound 1: A novel derivative with a thiol-functionalized side chain demonstrates MICs <0.0625 µg/mL against MRSA, outperforming tiamulin .
- EDT : A pyrimidine-modified derivative with MICs of 0.125–0.5 µg/mL, showing promise against veterinary pathogens .
Structure-Activity Relationship (SAR) Insights
Side-Chain Heterocycles : Pyrimidine (e.g., EDT), triazole, and oxadiazole moieties enhance binding affinity and MIC values .
Basic Amines : Introduction of piperazine or pyrrolidine improves solubility and bioavailability .
Thioether Linkages : Critical for stabilizing interactions with the ribosomal A- and P-sites .
生物活性
Pleuromutilin is a natural antibiotic derived from the fungus Pleurotus mutilus, known for its potent antibacterial properties, particularly against Gram-positive bacteria. Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center (PTC) of 23S rRNA. This interaction disrupts protein synthesis, making this compound and its derivatives valuable in the fight against antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Biological Activity of this compound Derivatives
Recent research has focused on synthesizing novel this compound derivatives to enhance their antibacterial efficacy. These derivatives have shown promising results against various bacterial strains, as summarized below.
Antibacterial Efficacy
A series of studies have evaluated the minimum inhibitory concentrations (MICs) of this compound derivatives against different bacterial strains. The following table summarizes key findings regarding the antibacterial activity of selected compounds:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 5b | MRSA | 0.125 |
| 3a | MRSA | 0.0625 |
| 5a | Streptococcus agalactiae | 1 |
| 5c | Escherichia coli | 4 |
| Tiamulin | MRSA | 1 |
These results indicate that certain this compound derivatives exhibit significantly lower MIC values compared to traditional antibiotics like tiamulin, highlighting their potential as effective alternatives in treating resistant infections .
The mode of action for this compound involves its specific binding to the PTC of the bacterial ribosome, which inhibits peptide bond formation during protein synthesis. The tricyclic core structure of this compound fits into a pocket near the A-tRNA binding site, while modifications at various positions (e.g., C-22 thioether group) can enhance its antibacterial properties .
Structure-Activity Relationship (SAR)
SAR studies have been crucial in understanding how modifications to the this compound structure affect its biological activity. For instance:
- The introduction of a piperazinyl urea linkage has been shown to improve antibacterial activity against MRSA strains.
- Compounds with specific side chains demonstrated enhanced binding affinity and lower MIC values .
Clinical Relevance
Research has demonstrated that this compound derivatives not only exhibit strong in vitro activity but also show efficacy in vivo. For example, a study involving animal models indicated that certain derivatives significantly reduced bacterial load in infected tissues .
Resistance Mechanisms
Despite their effectiveness, some studies have explored resistance mechanisms in bacteria exposed to this compound. Research indicates that mutations in ribosomal RNA can lead to decreased susceptibility, emphasizing the need for ongoing surveillance and development of new derivatives .
Future Directions
The ongoing development of this compound derivatives aims to address the growing issue of antibiotic resistance. With advancements in synthetic methodologies and a better understanding of SAR, researchers are optimistic about discovering new compounds that retain or enhance the biological activity of this compound while minimizing resistance development.
常见问题
Q. How can conflicting results between this compound’s in vitro and in vivo performance be resolved?
- Answer :
Replicate in vitro conditions (e.g., serum protein binding, pH) in ex vivo models.
Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify bioavailability bottlenecks.
Publish negative results with detailed protocols to aid meta-analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
